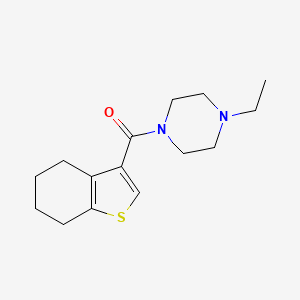![molecular formula C19H21N3O4 B5070338 N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5070338.png)
N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea, also known as NM-394, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been shown to exhibit promising pharmacological properties.
Mécanisme D'action
N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea exerts its pharmacological effects by inhibiting the activity of the enzyme phosphodiesterase 5 (PDE5). This enzyme is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels, which play a crucial role in various physiological processes. By inhibiting PDE5, N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea increases the levels of cGMP, which leads to the activation of various signaling pathways that are involved in the regulation of inflammation, angiogenesis, and tumor growth.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Additionally, N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea has been shown to inhibit angiogenesis, which is the process of new blood vessel formation. This property makes it a potential candidate for the treatment of cancer, as tumors require a blood supply to grow.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea is that it has been extensively studied in vitro and in vivo, which has provided a wealth of information on its pharmacological properties. However, one limitation of N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea is that its pharmacokinetic properties are not well understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several potential future directions for the study of N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea. One direction is to investigate its potential use as a therapeutic agent for the treatment of cancer and inflammatory disorders. Another direction is to study its pharmacokinetic properties in more detail, which may lead to the development of more effective formulations. Additionally, the development of analogs of N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea may lead to the discovery of compounds with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea involves the reaction of 4-methoxyaniline with 2-(4-morpholinylcarbonyl)phenyl isocyanate in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. These properties make N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-25-15-8-6-14(7-9-15)20-19(24)21-17-5-3-2-4-16(17)18(23)22-10-12-26-13-11-22/h2-9H,10-13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFCSAKBRFEKJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(4-iodophenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5070270.png)
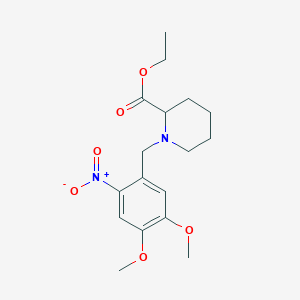
![4-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B5070283.png)

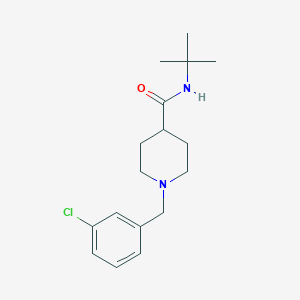
![N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5070305.png)
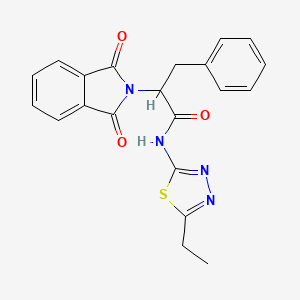
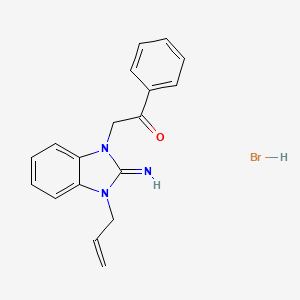
![3-{[(4-sec-butylphenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5070317.png)
![2-[4-(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol](/img/structure/B5070325.png)
![2-(4-chlorophenyl)-N-{4-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5070332.png)
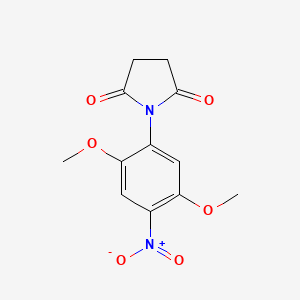
![1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine](/img/structure/B5070355.png)
